Cyclopropanecarboxylic acid, 2-ethenyl-, trans-

Description

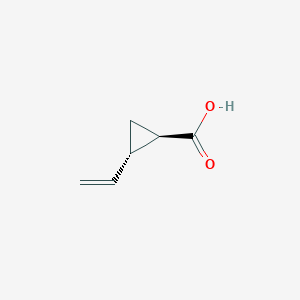

Cyclopropanecarboxylic acid, 2-ethenyl-, trans- (IUPAC name: (1R,2S)-2-ethenylcyclopropane-1-carboxylic acid) is a cyclopropane derivative characterized by a strained three-membered ring and a carboxylic acid functional group. Its molecular formula is C₆H₈O₂, with a SMILES representation of C=C[C@@H]1C[C@H]1C(=O)O and an InChIKey of RITCJGIGTNSDKO-RFZPGFLSSA-N . The compound exhibits a trans configuration, where the ethenyl (-CH=CH₂) and carboxylic acid (-COOH) groups are positioned on opposite sides of the cyclopropane ring. This stereochemistry significantly influences its reactivity and biological interactions.

Key physicochemical properties include a predicted collision cross-section (CCS) of 122.2 Ų for the [M+H]+ ion in mass spectrometry, which aids in analytical identification . Metabolically, the compound is degraded via a pathway involving activation to a carnitine conjugate (cyclopropanecarboxylate carnitine), followed by ring cleavage to form γ-hydroxybutyric acid (GHB) and other polar products . This pathway, elucidated in Fusarium oxysporum, highlights the role of carnitine in facilitating the breakdown of cyclopropane derivatives .

Properties

IUPAC Name |

(1R,2S)-2-ethenylcyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O2/c1-2-4-3-5(4)6(7)8/h2,4-5H,1,3H2,(H,7,8)/t4-,5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RITCJGIGTNSDKO-RFZPGFLSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1CC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C[C@@H]1C[C@H]1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50482897 | |

| Record name | (1R,2S)-2-ethenylcyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50482897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2183-88-2 | |

| Record name | (1R,2S)-2-ethenylcyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50482897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Palladium-Catalyzed Conjugate Addition and Cyclopropanation

A pivotal method for synthesizing trans-2-ethenylcyclopropanecarboxylic acid involves palladium-catalyzed conjugate addition followed by cyclopropanation. In a landmark study, researchers developed a three-step route starting from 2-chloro-4-methylpyrimidine (1), which was converted to 4-methyl-2-vinylpyrimidine (2) via a Suzuki–Miyaura coupling with potassium vinyltrifluoroborate. The cyclopropanation step utilized a nitrogen ylide generated from tert-butyl bromoacetate and 1,4-diazabicyclo[2.2.2]octane (DABCO), yielding the trans-cyclopropane ester (3) in 58% overall yield (Scheme 1).

Optimization of Reaction Conditions

Key parameters influencing yield and selectivity include the choice of palladium catalyst, base, and solvent system. As illustrated in Table 1, the use of palladium acetate with 1,1′-bis(diphenylphosphino)ferrocene (dppf) as a ligand in dioxane/water (83:17) at 90°C minimized byproducts such as 3-butenyl pyrimidine (4) and dipyrimidinyl ethene (5). Reducing the palladium loading to 1 mol % and employing potassium carbonate as a base achieved a 77% isolated yield of 4-methyl-2-vinylpyrimidine (2).

Table 1. Optimization of Palladium-Catalyzed Vinylation of 2-Chloro-4-methylpyrimidine

| Entry | Nucleophile (eq) | Base (eq) | Catalyst System | Solvent Ratio | Temp. | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 7 | CH₂=CHBF₃K (1.05) | K₂CO₃ (2) | Pd(OAc)₂/dppf | Dioxane/H₂O (90:10) | 90°C | 16 | 55 |

| 8 | CH₂=CHBF₃K (1.1) | K₂CO₃ (2) | Pd(OAc)₂/dppf | Dioxane/H₂O (83:17) | 90°C | 15 | 77 |

Enantioselective Cyclopropanation Using Chiral Catalysts

While early routes relied on racemic synthesis, recent advances employ chiral palladium catalysts to induce enantioselectivity. For instance, catalysts bearing (R)-(−)-3-hydroxyquinuclidine or DHQD-PHAL ligands were explored, though initial attempts in acetonitrile at reflux failed to produce cyclopropane products. This underscores the challenge of adapting asymmetric catalysis to electron-deficient heterocycles like vinylpyrimidines.

Ylide-Mediated Cyclopropanation Approaches

Nitrogen Ylide Generation and Ring Closure

The Corey–Chaykovsky reaction, which utilizes sulfonium ylides, offers an alternative pathway. Nitrogen ylides derived from tert-butyl bromoacetate and DABCO react with 4-methyl-2-vinylpyrimidine (2) to form the cyclopropane ring. This method avoids hazardous diazo compounds, enhancing safety for large-scale production. The reaction proceeds via a [2+1] cycloaddition mechanism, where the ylide’s carbene moiety inserts into the π-bond of the vinyl group, followed by ring closure (Scheme 2).

Adaptation of Bhattacharjee–Gaunt Methodology

Bhattacharjee and Gaunt’s work on α,β-unsaturated ketones was adapted for vinylpyrimidines. By treating 2 with tert-butyl bromoacetate in the presence of DABCO, the trans-cyclopropane ester (3) was obtained in 86% yield with a 50:1 diastereomeric ratio favoring the trans isomer. Stereochemical confirmation via NOESY NMR revealed key nuclear Overhauser effects between the vinyl proton and the cyclopropane methylene group, unambiguously assigning the trans configuration.

Resolution of Racemic trans-2-Ethenylcyclopropanecarboxylic Acid

Diastereomeric Salt Formation with Chiral Amines

Racemic trans-2-ethenylcyclopropanecarboxylic acid (rac-6) was resolved using (S)-1-(1-naphthyl)ethylamine or (+)-abietylamine. Recrystallization of the diastereomeric salts from ethanol/water afforded enantiomerically pure (1S,2S)-6, which was liberated via treatment with aqueous NaOH and HCl (Scheme 3). Chiral supercritical fluid chromatography (SFC) confirmed ≥99% enantiomeric excess (ee).

Practical Considerations for Industrial Scaling

The (+)-abietylamine salt proved superior due to its higher crystallinity and lower solubility, enabling a 98% recovery of (1S,2S)-6. Critical factors included solvent polarity, temperature gradients during recrystallization, and stoichiometric ratios of amine to acid.

Experimental Procedures and Optimization

Large-Scale Ester Hydrolysis

The tert-butyl ester (3) was hydrolyzed to rac-6 using trifluoroacetic acid (TFA) in dichloromethane (DCM). Despite the simplicity of this step, residual TFA necessitated careful neutralization with aqueous NaOH to pH 4, followed by filtration and drying to yield crystalline rac-6.

Byproduct Analysis and Mitigation

Key byproducts like 3-butenyl pyrimidine (4) and dipyrimidinyl ethene (5) were minimized by optimizing the water content in the palladium-catalyzed step. Excess vinylboronate (1.1 eq) and saturated potassium carbonate solutions reduced Heck coupling side reactions, as evidenced by LC-MS and ¹H NMR.

Chemical Reactions Analysis

Types of Reactions

Cyclopropanecarboxylic acid, 2-ethenyl-, trans- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The ethenyl group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of cyclopropanecarboxylic acid, 2-ethenyl-, trans- can yield cyclopropanone derivatives, while reduction can produce cyclopropanol derivatives.

Scientific Research Applications

Synthesis of Insecticides

One of the most significant applications of cyclopropanecarboxylic acid derivatives is in the development of pyrethroid-type insecticides. These compounds are known for their broad-spectrum insecticidal activity and low toxicity to mammals. The synthesis of these insecticides often involves cyclopropanecarboxylic acid as a key intermediate.

Case Study: Pyrethroid Synthesis

A notable patent describes a method for synthesizing cyclopropane carboxylic acids and their derivatives using stable sulfonium ylides. This method allows for high-yield production of pyrethroids, which are valuable for agricultural pest control due to their effectiveness and environmental safety . The process involves several steps, including the reaction of tetrahydrothiophenium salts with haloacetic acids under controlled conditions to yield the desired cyclopropane derivatives.

Pharmaceutical Applications

Cyclopropanecarboxylic acid derivatives also demonstrate potential in medicinal chemistry. For instance, certain derivatives have been investigated for their anti-inflammatory and analgesic properties, making them candidates for pain management therapies.

Case Study: Anti-inflammatory Properties

Research has shown that specific cyclopropane carboxylic acids can alleviate inflammation and pain. A patent outlines the therapeutic uses of these compounds in treating conditions like hypoglycemia and ketosis, indicating their relevance in drug development . This highlights the versatility of cyclopropanecarboxylic acids beyond agricultural applications.

Chiral Building Blocks

The compound is also significant as a chiral building block in organic synthesis. Its unique structural properties allow it to be used in asymmetric synthesis, facilitating the production of optically active compounds.

Case Study: Asymmetric Synthesis

A process has been developed for preparing optically active cyclopropane carboxylic acids through microbial transformation. This method utilizes specific microorganisms to achieve high optical purity in the resulting products, showcasing the compound's utility in synthesizing chiral molecules . The ability to produce optically active compounds is crucial in pharmaceuticals where chirality can influence drug efficacy.

Mechanism of Action

The mechanism of action of cyclopropanecarboxylic acid, 2-ethenyl-, trans- involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. Its effects are mediated through the modulation of enzyme activity and the alteration of metabolic pathways.

Comparison with Similar Compounds

Key Differences :

- Electron-withdrawing groups (e.g., fluorine in biphenyl derivatives) enhance metabolic stability and enzyme-binding affinity compared to the ethenyl group in the target compound .

Cyclopropane Derivatives with Halogenated Substituents

Halogenated analogues, such as 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid, are notable for their pesticidal activity:

Comparison :

- The dichloroethenyl group confers resistance to enzymatic degradation, enhancing environmental persistence compared to the ethenyl group .

- Dimethyl substituents on the cyclopropane ring reduce ring strain, altering reactivity in ring-opening reactions .

Esters and Prodrug Derivatives

Ethyl esters of cyclopropanecarboxylic acids serve as prodrugs with improved bioavailability:

Key Contrasts :

Comparison with Target Compound :

- The target compound’s ethenyl group may reduce inhibitory potency compared to phenyl or dicarboxylate derivatives due to weaker enzyme interactions .

- Polarity differences influence cellular uptake: dicarboxylic acids exhibit lower bioavailability than monocarboxylic analogues .

Metabolic Pathways

Biological Activity

Cyclopropanecarboxylic acid, 2-ethenyl-, trans-, is a compound that has garnered interest due to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Overview of Cyclopropanecarboxylic Acid

Cyclopropanecarboxylic acids are characterized by their three-membered cyclopropane ring structure, which imparts unique chemical properties. The trans configuration of the 2-ethenyl group enhances its reactivity and biological interactions. Research indicates that cyclopropane derivatives can exhibit a broad spectrum of biological activities, including antimicrobial, antiviral, antitumor, and neurochemical properties .

Mechanisms of Biological Activity

The biological activity of cyclopropanecarboxylic acid can be attributed to several mechanisms:

- Enzyme Inhibition : Cyclopropane derivatives can inhibit various enzymes, affecting metabolic pathways. For instance, certain cyclopropyl compounds have been shown to inhibit monoamine oxidase (MAO), an enzyme involved in neurotransmitter degradation .

- Electrophilic Reactions : The strained cyclopropane ring can undergo electrophilic ring-opening reactions, leading to the formation of reactive intermediates that interact with biological macromolecules .

- Binding Affinity : The conformational rigidity provided by the cyclopropane moiety can enhance binding affinity to specific receptors or enzymes, potentially leading to increased potency in therapeutic applications .

Antitumor Activity

A study highlighted the potential antitumor properties of trans-cyclopropanecarboxylic acid derivatives. It was found that these compounds could induce apoptosis in cancer cell lines through the activation of specific signaling pathways. The introduction of the cyclopropane ring was shown to enhance cytotoxicity compared to non-cyclopropane analogs .

Research has also indicated that trans-cyclopropanecarboxylic acid may influence neurotransmitter systems. For example, it has been implicated in modulating glutamate receptors, which play a crucial role in synaptic transmission and plasticity. This modulation could have implications for treating neurodegenerative diseases .

Data Table: Biological Activities of Cyclopropanecarboxylic Acid Derivatives

Q & A

Q. How can the stereochemical configuration of trans-2-ethenylcyclopropanecarboxylic acid be experimentally verified?

- Methodological Answer : The trans configuration can be confirmed using nuclear magnetic resonance (NMR) spectroscopy. The coupling constants (J values) between protons on the cyclopropane ring and the ethenyl group are critical. For trans isomers, vicinal coupling constants (e.g., between C1 and C2 protons) typically range from 5–10 Hz, whereas cis isomers exhibit lower values. X-ray crystallography provides definitive proof by resolving spatial arrangements . For spectral validation, consult the NIST Chemistry WebBook for reference data on cyclopropane derivatives .

Q. What synthetic routes are most effective for preparing trans-2-ethenylcyclopropanecarboxylic acid?

- Methodological Answer : Common methods include:

- Cyclopropanation : Reaction of an allylic carboxylate with a carbene precursor (e.g., CH₂N₂) under photolytic conditions. The trans isomer can be favored by steric hindrance during ring closure.

- Ring-Closing Metathesis : Using Grubbs catalyst to form the cyclopropane ring from diene precursors, followed by carboxylation.

- Electro-Induced Hofmann Rearrangement : As demonstrated in recent studies, this method achieves high regioselectivity under controlled pH and temperature (e.g., pH 1, room temperature) .

Advanced Research Questions

Q. How does the strained cyclopropane ring influence the compound’s stability under varying experimental conditions?

- Methodological Answer : The ring strain (~27 kcal/mol) increases reactivity, particularly in acidic or basic environments. To assess stability:

Conduct accelerated degradation studies at different pH levels (1–14) and temperatures (25–80°C).

Monitor decomposition via HPLC-MS, focusing on ring-opening products (e.g., linear alkenes or carboxylic acids).

Compare results with computational models (DFT calculations) to correlate stability with electronic effects .

Q. What strategies minimize cis-trans isomerization during synthesis or storage?

- Methodological Answer :

- Stereoselective Catalysis : Use chiral catalysts (e.g., Rh₂(OAc)₄) to favor trans isomer formation during cyclopropanation.

- Low-Temperature Storage : Store at –20°C in inert solvents (e.g., DMSO) to reduce thermal isomerization.

- Protective Group Chemistry : Introduce bulky esters (e.g., tert-butyl) to sterically hinder rotation around the cyclopropane ring .

Q. How should researchers address contradictions in reported reactivity data for this compound?

- Methodological Answer :

Comparative Analysis : Replicate conflicting experiments under identical conditions (solvent, catalyst, temperature).

Control for Impurities : Use high-purity samples (>98%, verified by GC-MS) to exclude side reactions.

Mechanistic Studies : Employ isotopic labeling (e.g., ¹³C) to trace reaction pathways and identify intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.